molecular formula C9H10ClNO2 B556780 2-Chloro-D-phenylalanine CAS No. 80126-50-7

2-Chloro-D-phenylalanine

Cat. No.: B556780
CAS No.: 80126-50-7
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method is the direct chlorination of D-phenylalanine using thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, biocatalytic methods using engineered enzymes have been explored for the production of amino acid derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of oximes or nitro derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

2-Chloro-D-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-D-phenylalanine involves its interaction with specific enzymes and molecular targets. It is known to inhibit the activity of tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. By inhibiting this enzyme, this compound can modulate serotonin levels in the brain, which may have implications for the treatment of mood disorders . Additionally, it interacts with phenylalanine hydroxylase, affecting the metabolism of phenylalanine and its conversion to tyrosine .

Comparison with Similar Compounds

2-Chloro-D-phenylalanine can be compared with other phenylalanine derivatives, such as:

The uniqueness of this compound lies in its specific stereochemistry and the position of the chlorine atom, which can influence its reactivity and interactions with enzymes and other molecular targets.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-D-phenylalanine
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2-Chloro-D-phenylalanine
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2-Chloro-D-phenylalanine
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2-Chloro-D-phenylalanine
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2-Chloro-D-phenylalanine
Reactant of Route 6
2-Chloro-D-phenylalanine

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